coproporphyrinogen III(4-)

Description

Chemical Identity and Molecular Characteristics

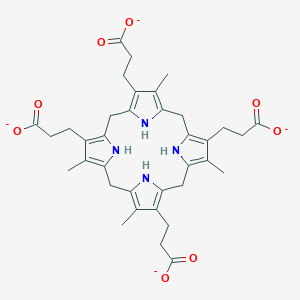

Coproporphyrinogen III(4-) is characterized by its complex tetrapyrrole structure, possessing a molecular formula of C36H40N4O8-4 and a molecular weight of 656.7 g/mol. The compound represents the tetracarboxylate anion form of coproporphyrinogen III, where four carboxylic acid groups have been deprotonated, resulting in a net charge of negative four. This ionic state is particularly significant in biological systems, where the compound functions as both a human metabolite and a Saccharomyces cerevisiae metabolite.

The structural foundation of coproporphyrinogen III(4-) consists of a hexahydroporphine core, which distinguishes it from fully oxidized porphyrins by the presence of reduced pyrrole rings. The molecule features four methyl groups and four propionic acid groups arranged in a specific pattern designated as MP-MP-MP-PM around the outer ring structure. This particular arrangement is crucial for the compound's biological activity and distinguishes it from other coproporphyrinogen isomers, such as coproporphyrinogen I, which exhibits a different substitution pattern.

The chemical descriptors for coproporphyrinogen III(4-) include specific structural identifiers that facilitate its recognition in biochemical databases. The compound's InChI key is NIUVHXTXUXOFEB-UHFFFAOYSA-N, and its systematic name according to International Union of Pure and Applied Chemistry nomenclature reflects its complex tetrapyrrole structure. The molecule exists as a colorless solid under standard conditions, contrasting with the colored appearance of its oxidized porphyrin counterparts.

| Property | Value |

|---|---|

| Molecular Formula | C36H40N4O8-4 |

| Molecular Weight | 656.7 g/mol |

| Charge State | -4 |

| Physical State | Colorless solid |

| Core Structure | Hexahydroporphine |

| Substitution Pattern | MP-MP-MP-PM |

Historical Context and Discovery

The discovery and characterization of coproporphyrinogen III(4-) is intrinsically linked to the broader historical development of porphyrin chemistry, which began in the early 19th century with pioneering investigations into the chemical nature of blood pigments. The term "porphyrin" itself derives from the Greek word "porphyus," meaning reddish-purple, reflecting the characteristic coloration observed in early chemical studies. The foundational work in this field commenced around 1841 when researchers demonstrated that the reddish color of blood was not attributable to iron compounds alone.

A critical milestone in understanding porphyrin chemistry occurred in 1844 when Gerardus Johannes Mulder determined the chemical composition of the iron-free substance he termed "hematin". Mulder's work established that this purplish substance retained its coloration even after iron removal, indicating the presence of an organic chromophore. Subsequent investigations by Felix Hoppe-Seyler in 1871 led to the crystallization of hematin and the introduction of the term "hematoporphyrin" for the iron-free compound.

The specific identification and characterization of coproporphyrinogen compounds emerged through the systematic study of porphyrin metabolism in the early to mid-20th century. Dr. Cecil J. Watson made significant contributions to this field in 1949 by identifying cases with excessive coproporphyrin levels in biological samples, suggesting an inborn error of metabolism. Watson's work, conducted in collaboration with Dr. Samuel Schwartz, led to the development of fundamental diagnostic tests that remain relevant to contemporary porphyrin research.

The biochemical pathway leading to coproporphyrinogen III formation was elucidated through careful enzymatic studies that revealed the role of uroporphyrinogen III decarboxylase in catalyzing the conversion from uroporphyrinogen III. This enzymatic transformation involves four sequential decarboxylation reactions that remove carboxyl groups from acetate side chains, ultimately yielding coproporphyrinogen III.

| Historical Milestone | Year | Researcher | Contribution |

|---|---|---|---|

| Iron-free blood pigment identified | 1841 | Various | Demonstrated organic chromophore |

| Chemical composition determined | 1844 | Gerardus Johannes Mulder | Characterized "hematin" |

| Hematoporphyrin terminology | 1871 | Felix Hoppe-Seyler | Crystallized and named compound |

| Coproporphyrin excess identified | 1949 | Cecil J. Watson | Linked to metabolic disorders |

Importance in Biological Systems

Coproporphyrinogen III(4-) occupies a central position in tetrapyrrole biosynthesis, serving as an essential intermediate in the production of heme and chlorophyll molecules that are fundamental to life processes. In the context of heme biosynthesis, this compound represents a critical juncture where the pathway progresses from the preliminary tetrapyrrole precursors toward the formation of protoporphyrinogen IX, the immediate precursor to heme. The enzymatic conversion of coproporphyrinogen III by coproporphyrinogen III oxidase represents one of the key regulatory points in heme production.

The biological significance of coproporphyrinogen III(4-) extends beyond its role as a metabolic intermediate, as it serves as an important biomarker for various inherited disorders collectively known as porphyrias. Elevated levels of coproporphyrinogen compounds in biological fluids can indicate specific enzyme deficiencies in the heme biosynthetic pathway, particularly those associated with congenital erythropoietic porphyria and sideroblastic anemia. These conditions result from genetic mutations that impair normal porphyrin metabolism, leading to the accumulation and excessive excretion of porphyrin precursors.

Recent research has revealed the existence of alternative enzymatic pathways for coproporphyrinogen III metabolism, including the identification of an oxygen-independent coproporphyrinogen III oxidase designated CgoN. This enzyme, identified in Priestia megaterium, utilizes flavin adenine dinucleotide as a cofactor and exhibits specific kinetic parameters with a Michaelis constant value of 3.95 μmol/L and a catalytic rate constant of 0.63 per minute. The discovery of such alternative pathways highlights the metabolic flexibility and evolutionary adaptations present in tetrapyrrole biosynthesis across different organisms.

The compound's role in cellular metabolism extends to its function in both prokaryotic and eukaryotic systems, where it participates in the synthesis of essential cofactors required for electron transport and oxygen binding. In plant systems, coproporphyrinogen III(4-) contributes to chlorophyll biosynthesis, making it indispensable for photosynthetic processes that sustain most life on Earth. The compound's presence in diverse biological systems, from bacteria to humans, underscores its fundamental importance in the biochemistry of life.

| Biological Role | System | Function |

|---|---|---|

| Heme biosynthesis | Animal cells | Oxygen transport, electron transfer |

| Chlorophyll synthesis | Plant cells | Photosynthesis |

| Metabolic biomarker | Clinical diagnostics | Porphyria detection |

| Alternative pathway substrate | Bacterial systems | Oxygen-independent metabolism |

The metabolic fate of coproporphyrinogen III(4-) is tightly regulated through enzymatic control mechanisms that ensure appropriate levels of tetrapyrrole production while preventing the accumulation of potentially toxic intermediates. Under pathological conditions, disruptions in this regulatory network can lead to the excessive production and excretion of coproporphyrinogen compounds, resulting in the characteristic symptoms associated with various porphyrias. Understanding these regulatory mechanisms continues to be an active area of research with implications for both basic biochemistry and clinical medicine.

Properties

Molecular Formula |

C36H40N4O8-4 |

|---|---|

Molecular Weight |

656.7 g/mol |

IUPAC Name |

3-[8,12,17-tris(2-carboxylatoethyl)-3,7,13,18-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoate |

InChI |

InChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)/p-4 |

InChI Key |

NIUVHXTXUXOFEB-UHFFFAOYSA-J |

Canonical SMILES |

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)[O-])N2)C)CCC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-])C |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Significance

1. Role in Heme Biosynthesis

Coproporphyrinogen III(4-) is an essential intermediate in the heme biosynthesis pathway. It is synthesized from uroporphyrinogen III through the action of uroporphyrinogen III decarboxylase. The conversion of coproporphyrinogen III(4-) to protoporphyrinogen IX is catalyzed by two distinct enzymes: the oxygen-dependent coproporphyrinogen III oxidase (CgoX) and the oxygen-independent coproporphyrinogen III oxidase (CgoN) . This pathway is critical for producing heme, which is vital for oxygen transport and various enzymatic reactions in living organisms.

2. Implications in Porphyrias

Research involving coproporphyrinogen III(4-) has been pivotal in understanding porphyrias—disorders caused by abnormalities in heme synthesis. Elevated levels of this compound can indicate metabolic disorders such as congenital erythropoietic porphyria and sideroblastic anemia, where heme synthesis is impaired .

Industrial Applications

1. Production of Pigments and Dyes

Coproporphyrinogen III(4-) is utilized in the synthesis of various pigments and dyes due to its unique chemical properties. Its derivatives are employed in creating colorants used in textiles and other materials .

2. Development of Biosensors

The compound's fluorescent properties allow it to be used in developing biosensors. These biosensors can detect specific biological interactions or changes in cellular environments, making them valuable tools in research and clinical diagnostics .

Case Study: Coproporphyrinogen Oxidase Deficiency

A study highlighted the significance of coproporphyrinogen oxidase (CPO) activity deficiency, which is associated with hereditary coproporphyria. The CPO enzyme catalyzes the conversion of coproporphyrinogen III(4-) to protoporphyrinogen IX, and its deficiency leads to an accumulation of porphyrins, resulting in clinical symptoms such as photosensitivity and abdominal pain .

Research on Toxicological Effects

Investigations have also revealed that under certain conditions, coproporphyrinogen III(4-) can exhibit phototoxicity and neurotoxicity. Chronic exposure or elevated levels may lead to cellular damage or adverse health effects, emphasizing its potential as a biomarker for liver dysfunction .

Comparison with Related Compounds

| Compound | Role/Function | Unique Features |

|---|---|---|

| Uroporphyrinogen III | Precursor to coproporphyrinogen III | First step in heme biosynthesis |

| Protoporphyrinogen IX | Product formed from coproporphyrinogen III | Final precursor before heme synthesis |

| Coproporphyrinogen I | Variant with different side chain arrangements | Less involved in main porphyrin biosynthesis pathway |

Chemical Reactions Analysis

Enzymatic Decarboxylation and Oxidation

Coproporphyrinogen III(4−) undergoes sequential oxidative decarboxylation reactions catalyzed by specific enzymes to form protoporphyrinogen IX, a precursor for heme and chlorophyll biosynthesis.

Key Reactions:

Mechanistic Insights:

-

Aerobic Pathway (CgoX):

-

Anaerobic Pathway (HemN):

Kinetic Parameters of Key Enzymes

Experimental data reveal distinct catalytic efficiencies for enzymes acting on coproporphyrinogen III(4−):

| Enzyme | Substrate | Kₘ (μM) | k<sub>cat</sub> (min⁻¹) | Conditions | References |

|---|---|---|---|---|---|

| CgoN (YtpQ) | Coproporphyrinogen III(4−) | 3.95 | 0.63 | Anaerobic, FAD/menadione | |

| HemN | Coproporphyrinogen III(4−) | 5.2 | 1.2 | Anaerobic, SAM |

Non-Enzymatic Autooxidation

Coproporphyrinogen III(4−) spontaneously oxidizes to coproporphyrin III under both aerobic and anaerobic conditions:

-

Fluorescence Signature:

-

Medical Relevance:

Structural Determinants of Enzyme Activity

-

CgoN (YtpQ) Structure:

-

Uroporphyrinogen Decarboxylase (UroD):

Pathological Implications

Preparation Methods

Chemical Synthesis Approaches

Chemical synthesis of coproporphyrinogen III(4−) typically begins with the preparation of its protonated form, coproporphyrinogen III, followed by controlled deprotonation. Early work by Kay et al. demonstrated the use of pyrromethene precursors to synthesize coproporphyrin isomers. For instance, succinic acid fusion of 5-bromo-4,3',5'-trimethylpyrromethene-3,4'-dipropionic acid hydrobromide yielded coproporphyrin I, while analogous reactions with dibrominated precursors produced coproporphyrin IV. These methods rely on cyclization and decarboxylation steps under acidic conditions, with subsequent purification via crystallization or chromatography.

A critical advancement involves the use of palladium-carbon catalysts under hydrogen gas to reduce coproporphyrin III to its porphyrinogen form. This reductive step must be performed under inert atmospheres to prevent oxidation back to the porphyrin. The resulting coproporphyrinogen III is then treated with alkaline solutions (e.g., potassium hydroxide) to deprotonate the four carboxylic acid groups, generating the 4− anion. The reaction’s success hinges on maintaining a pH above 8.0, as lower pH levels risk re-protonation and structural instability.

Table 1: Key Reaction Conditions for Chemical Synthesis

| Parameter | Value/Range | Source |

|---|---|---|

| Precursor | Dibrominated pyrromethenes | |

| Catalyst | Palladium-carbon | |

| Reduction Atmosphere | H₂ gas | |

| Deprotonation Agent | 4M KOH | |

| Final pH | 8.0–9.0 |

Enzymatic Preparation Methods

Enzymatic synthesis offers a biomimetic route to coproporphyrinogen III(4−), leveraging enzymes from the heme biosynthesis pathway. The COPROPORPHYRINOGEN III OXIDASE (COPOX) activity assay outlines a multi-step enzymatic cascade:

- Uroporphyrinogen III Synthesis : Recombinant porphobilinogen deaminase (rPBGD) and uroporphyrinogen III synthase (rU3S) convert porphobilinogen (PBG) into uroporphyrinogen III under reducing conditions (10 mM dithiothreitol, pH 7.65).

- Decarboxylation to Coproporphyrinogen III : Uroporphyrinogen decarboxylase (rhUroD) catalyzes the stepwise decarboxylation of uroporphyrinogen III, yielding coproporphyrinogen III.

- Deprotonation : Adjusting the pH to 7.5–8.0 with potassium hydroxide generates the 4− anion, stabilized by ionic interactions in solution.

Recent studies have identified oxygen-independent enzymes, such as Bacillus subtilis YtpQ (CgoN), which catalyze the oxidation of coproporphyrinogen III to coproporphyrin III under anaerobic conditions. While this enzyme primarily produces coproporphyrin III, its activity underscores the role of flavin adenine dinucleotide (FAD) and menadione as cofactors in modulating redox states, which could be adapted for anion stabilization.

Table 2: Enzymatic Reaction Parameters

| Enzyme | Concentration | Cofactors | Yield (%) | Source |

|---|---|---|---|---|

| rPBGD + rU3S | 0.5 µg/µL | DTT, Tris buffer | 85–90 | |

| rhUroD | 10 µg | BSA, KPi buffer | 70–75 | |

| YtpQ (CgoN) | 1 µM | FAD, menadione | 64 |

Biological Production via Microbial Metabolism

Coproporphyrinogen III(4−) is natively produced in organisms such as Escherichia coli and Saccharomyces cerevisiae as a metabolic intermediate. In E. coli, the hem gene cluster encodes enzymes responsible for converting aminolevulinic acid into coproporphyrinogen III, which is subsequently deprotonated in the cytoplasm’s slightly alkaline environment (pH 7.4–7.8). Fermentation-based methods involve culturing engineered E. coli strains in minimal media supplemented with δ-aminolevulinic acid, followed by cell lysis and anion-exchange chromatography to isolate the target compound.

A notable limitation of microbial production is the accumulation of byproducts like protoporphyrin IX, necessitating stringent purification steps. Advances in metabolic engineering, however, have enabled overexpression of uroporphyrinogen decarboxylase and coproporphyrinogen oxidase to enhance flux toward coproporphyrinogen III(4−).

Deprotonation and Isolation Techniques

The conversion of coproporphyrinogen III to its 4− anion requires precise pH control. Studies indicate that titration with 0.15 M KH₂PO₄ neutralizes acidic byproducts, while subsequent addition of 4M KOH elevates the pH to 8.0, achieving complete deprotonation. The anion’s stability is confirmed via ultraviolet-visible (UV-Vis) spectroscopy, with characteristic absorbance peaks at 390–405 nm and 614 nm fluorescence emission under acidic conditions.

Isolation typically involves precipitation with acetone/HCl (97.5:2.5 v/v), followed by centrifugation and lyophilization. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is employed for purity assessment, with coproporphyrinogen III(4−) eluting at 27.6 min under C₁₈ column conditions.

Table 3: Analytical Methods for Verification

Q & A

Basic Research Questions

Q. What experimental methods are recommended for quantifying coproporphyrinogen III in complex biological samples?

- Methodological Approach : Ultra-high-performance liquid chromatography (uHPLC) with aqueous 1M ammonium acetate as the solvent system provides high resolution for porphyrins and their isomers. Mass spectrometry (ESI-MS/MS) is used to confirm oxidation efficiency and quantify intermediates, achieving >94% recovery rates for coproporphyrin III derivatives .

- Key Parameters : Optimize gradient elution for isomer separation and validate oxidation stability during sample workup to prevent artifacts.

Q. How are enzyme kinetics parameters determined for coproporphyrinogen III oxidase (CPO)?

- Protocol : Use a coupled fluorometric assay with purified CPO and protoporphyrinogen oxidase to measure protoporphyrin IX formation. Substrate specificity and inhibition studies require anaerobic conditions (for oxygen-independent isoforms like HemN) and S-adenosyl-l-methionine (SAM) cofactor supplementation .

- Data Interpretation : Human CPO exhibits an apparent Km of 0.6 µM and kcat of 16 min<sup>−1</sup> with coproporphyrinogen III. Compare values across species (e.g., E. coli HemN) to assess evolutionary conservation .

Q. What genetic tools are used to study coproporphyrinogen III metabolism in model organisms?

- Experimental Design : Antisense RNA knockdown in plants (e.g., barley, tobacco) reduces CPO levels, leading to deregulated tetrapyrrole biosynthesis and oxidative stress responses. Monitor gene expression via Northern blotting and validate protein activity using enzyme assays .

Advanced Research Questions

Q. How can contradictions in CPO’s metalloprotein status be resolved experimentally?

- Conflict : Early studies suggested CPO requires copper, but later analyses (UV-Vis, ICP-AES, EPR) demonstrated human CPO lacks metal centers and is not stimulated by Cu/Fe .

- Resolution Strategy : Replicate metal-depletion protocols (e.g., chelator-treated cultures) and compare activity with recombinant enzymes expressed in metal-free systems. Cross-validate using site-directed mutagenesis of putative metal-binding residues .

Q. What recent structural insights explain the radical SAM mechanism in anaerobic coproporphyrinogen III oxidase (HemN)?

- Mechanistic Update : Crystal structures reveal HemN binds two SAM molecules: one generates a 5′-deoxyadenosyl radical via its [4Fe-4S] cluster, while the second acts as a hydrogen relay. Radical trapping experiments identified shunt products (e.g., harderoporphyrinogen), supporting sequential decarboxylation .

- Experimental Validation : Use isotopic labeling (e.g., <sup>13</sup>C-propionate) and EPR spectroscopy to track radical intermediates. Mutate conserved residues (e.g., Cys62, Tyr56) to disrupt SAM/Fe-S cluster interactions .

Q. How do aerobic and anaerobic coproporphyrinogen III oxidases differ in catalytic requirements?

- Comparative Analysis : Aerobic HemF requires O2 for propionate decarboxylation, whereas anaerobic HemN depends on SAM, NAD(P)H, and cytoplasmic components. Design assays under controlled O2 tension and test cofactor dependencies using knockout strains (e.g., hemN mutants) .

Q. What strategies address challenges in characterizing coproporphyrinogen III binding modes?

- Technical Hurdles : Substrate instability and lack of crystal structures for substrate-enzyme complexes.

- Solutions : Use molecular docking with homology models (based on HemN structures) and validate predictions via fluorescence quenching assays. Probe active-site residues (e.g., Gly111 in SAM-binding motifs) via alanine scanning .

Data Contradictions and Resolution

Key Recommendations for Experimental Design

- Sample Preparation : Prevent spontaneous oxidation of porphyrinogens by acid quenching and immediate analysis under inert atmospheres .

- Enzyme Assays : For anaerobic studies, use gloveboxes and validate O2 levels via methyl viologen assays .

- Data Reproducibility : Report full kinetic parameters (Km, Vmax, pH/cofactor dependencies) and raw spectra in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.